6-(Octylthio)purine
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Overview
Description
6-(Octylthio)purine is a chemical compound with the molecular formula C₁₃H₂₀N₄S. It is also known by other names such as 6-n-Octylmercaptopurine and 1H-Purine, 6-(octylthio)- . This compound belongs to the class of thiopurines, which are purine derivatives containing a sulfur atom attached to the purine ring. Thiopurines have been widely studied for their biological and pharmacological properties.
Preparation Methods
The synthesis of 6-(Octylthio)purine typically involves the alkylation of 6-thiopurine with an octyl halide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
6-(Octylthio)purine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Octylthio)purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimetabolite, interfering with nucleic acid metabolism and exhibiting cytotoxic effects on certain cell lines.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 6-(Octylthio)purine involves its incorporation into nucleic acids, where it acts as an antimetabolite. It competes with endogenous purines for incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis and function . This results in the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cells. The molecular targets and pathways involved include enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and thiopurine S-methyltransferase (TPMT), which are crucial for the metabolism and activation of thiopurines .
Comparison with Similar Compounds
6-(Octylthio)purine can be compared with other thiopurines such as:
6-Mercaptopurine: A widely used anticancer and immunosuppressive agent.
6-Thioguanine: Another thiopurine with similar pharmacological properties.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body and used for immunosuppression.
The uniqueness of this compound lies in its specific alkylthio substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other thiopurines .
Biological Activity
6-(Octylthio)purine is a purine analog that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound is part of a broader class of purine derivatives that have shown various biological effects, including inhibition of nucleic acid synthesis and interaction with cellular pathways. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an octylthio group at the 6-position of the purine ring. This structural modification is believed to influence its solubility and bioactivity compared to other purine derivatives.
Antimicrobial Activity
Research indicates that purine analogs, including this compound, exhibit antimicrobial properties. A study focusing on various 6-thio and 6-oxo purine analogs found that certain substitutions enhance their inhibitory activity against Mycobacterium tuberculosis (Mtb). Specifically, N(9)-substitution was noted to improve anti-mycobacterial efficacy, suggesting that similar modifications in this compound could yield promising results against bacterial infections .
Anticancer Potential
The anticancer properties of purine analogs have been extensively studied. For instance, some derivatives have been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. The ability of this compound to interfere with nucleotide metabolism could position it as a candidate for further investigation in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, this compound may disrupt normal nucleotide metabolism, leading to reduced proliferation of pathogenic organisms and cancer cells.
- Interaction with Riboswitches : Purine analogs have been shown to bind to riboswitches, regulatory elements in RNA that control gene expression. This interaction can inhibit microbial growth by altering gene expression related to virulence and survival .
- Cell Cycle Disruption : Some studies suggest that purine analogs can induce cell cycle arrest in cancer cells, thereby preventing tumor growth and proliferation .
Table: Summary of Biological Activities
Case Studies
- Antimycobacterial Activity : A study demonstrated that certain 6-thio-substituted purines showed significant activity against Mtb. The effectiveness was linked to structural modifications at the N(9) position, which may also apply to this compound .
- Antitumor Effects : In vitro studies on various purine derivatives indicate that they can induce apoptosis in cancer cells by disrupting nucleotide metabolism pathways. Further research is needed to establish the specific effects of this compound in this context .
Properties
CAS No. |
6974-89-6 |
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Molecular Formula |
C13H20N4S |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
6-octylsulfanyl-7H-purine |
InChI |
InChI=1S/C13H20N4S/c1-2-3-4-5-6-7-8-18-13-11-12(15-9-14-11)16-10-17-13/h9-10H,2-8H2,1H3,(H,14,15,16,17) |
InChI Key |
YUEJEKKOQIRLNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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